molecular formula C6H14ClN5O B1676751 Moroxydine hydrochloride CAS No. 3160-91-6

Moroxydine hydrochloride

Cat. No.: B1676751
CAS No.: 3160-91-6
M. Wt: 207.66 g/mol
InChI Key: FXYZDFSNBBOHTA-UHFFFAOYSA-N
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Description

Moroxydine hydrochloride is an antiviral drug that was originally developed in the 1950s as a treatment for influenza. Structurally, this compound is a heterocyclic biguanidine .

Safety and Hazards

Moroxydine hydrochloride should be handled with care to avoid dust formation and contact with skin and eyes . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of moroxydine hydrochloride involves the reaction of morpholine with dicyandiamide in the presence of hydrochloric acid. The reaction mixture is refluxed for 48 hours, followed by cooling and filtration to obtain the product .

Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the same reaction but on a larger scale. The process includes the input of ammonium chloride, followed by the addition of morpholine and dicyandiamide, and subsequent refluxing and filtration .

Chemical Reactions Analysis

Types of Reactions: Moroxydine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: It can be reduced to its corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines.

Comparison with Similar Compounds

    Amantadine: Another antiviral drug used to treat influenza.

    Rimantadine: Similar to amantadine, used for influenza treatment.

    Oseltamivir: A neuraminidase inhibitor used to treat and prevent influenza.

Uniqueness: Moroxydine hydrochloride is unique due to its broad-spectrum antiviral activity against both RNA and DNA viruses .

Properties

CAS No.

3160-91-6

Molecular Formula

C6H14ClN5O

Molecular Weight

207.66 g/mol

IUPAC Name

N'-carbamimidoylmorpholine-4-carboximidamide;hydrochloride

InChI

InChI=1S/C6H13N5O.ClH/c7-5(8)10-6(9)11-1-3-12-4-2-11;/h1-4H2,(H5,7,8,9,10);1H

InChI Key

FXYZDFSNBBOHTA-UHFFFAOYSA-N

Isomeric SMILES

C1COCCN1/C(=N/C(=N)N)/N.Cl

SMILES

C1COCCN1C(=N)N=C(N)N.Cl

Canonical SMILES

C1COCCN1C(=NC(=N)N)N.Cl

Appearance

Solid powder

7420-18-0
3160-91-6

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

3731-59-7 (Parent)

shelf_life

>2 years if stored properly

solubility

>31.1 [ug/mL] (The mean of the results at pH 7.4)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-morpholinocarboximidoylguanidine
Flumidine
Influmine
moroxidine
moroxydine
moroxydine monohydrochloride
N-amidino-4-morpholinecarboxamidine
Vironil
Virustat

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Moroxydine Hydrochloride primarily used for?

A1: this compound is primarily recognized for its antiviral activity against various plant viruses and some animal viruses. [, ]

Q2: What are some examples of viruses that this compound has shown efficacy against?

A2: Research indicates that this compound exhibits efficacy against viruses including Tomato Yellows Leaf Curl Virus (TYLCV), Cucumber Mosaic Virus (CMV), Grass Carp Reovirus (GCRV), and Giant Salamander Iridovirus (GSIV). [, , , ]

Q3: How does this compound exert its antiviral effects?

A3: While the exact mechanisms of action are still being investigated, studies suggest that this compound may interfere with viral replication processes. It may also play a role in enhancing the host's immune response to viral infection. [, , ] For instance, research suggests it might interfere with viral protein synthesis, as demonstrated by the reduced expression of VP1 in GCRV and major capsid protein (MCP) in GSIV. []

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.

Q5: Has the stability of this compound been investigated under various conditions?

A6: Yes, research has examined the stability of this compound in different contexts. For instance, one study explored its degradation dynamics in rice plants and field water. [] Another study investigated its degradation behavior in paddy soil, highlighting its degradability. []

Q6: How does temperature affect the effectiveness of this compound?

A7: Temperature plays a significant role in the effectiveness of this compound. Studies on Tomatoes Yellows Leaf Curl Virus (TYLCV) showed optimal control efficiency at 28°C. Additionally, research on gibel carp found that the metabolism and elimination of the drug were influenced by water temperature. [, ]

Q7: What analytical methods are commonly used for detecting and quantifying this compound?

A8: Several analytical techniques are employed to study this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is frequently used for determining its content in various formulations and biological samples. Other methods include UPLC-MS/MS (for residue analysis) and microfluidic chip analysis. [, , , , , , , ]

Q8: Have any studies validated the analytical methods used for this compound analysis?

A9: Yes, analytical method validation is crucial for ensuring reliable results. Researchers have focused on assessing the accuracy, precision, and recovery rates of different methods used for this compound quantification. [, , , , ]

Q9: What types of formulations of this compound are mentioned in the research?

A10: The research mentions various formulations of this compound, including tablets, injections, eye drops, and wettable powders. These formulations likely influence its application, stability, and efficacy in different contexts. [, , , , , ]

Q10: Are there any known alternatives to this compound for viral control?

A14: Yes, several alternative antiviral agents are mentioned in the research, including Ribavirin, Ningnanmycin, and plant-derived compounds like Eugenol. [, , , ] The efficacy of these alternatives may vary depending on the specific virus and host.

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